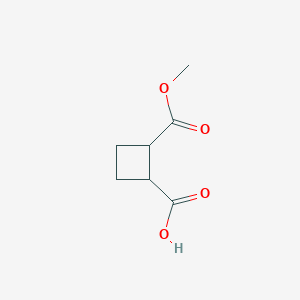

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Description

The exact mass of the compound 2-(Methoxycarbonyl)cyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSMGFKPSMYVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300100 | |

| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31420-52-7 | |

| Record name | NSC134896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Introduction

2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is a valuable carbocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its rigid, four-membered ring imposes specific conformational constraints, making it an attractive scaffold for the design of spatially well-defined molecules, including antiviral nucleoside analogues.[1] The presence of two distinct and orthogonally addressable carboxylic acid functionalities—one as a free acid and the other as a methyl ester—provides significant synthetic versatility for subsequent derivatization.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this target molecule. We will delve into the mechanistic underpinnings of each pathway, offer field-proven experimental protocols, and compare the routes to inform rational synthesis design. The discussion will focus on three core strategies: the direct methanolysis of a cyclic anhydride precursor, the selective mono-hydrolysis of a diester, and the construction of the cyclobutane ring via [2+2] cycloaddition followed by functional group manipulation.

I. Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several key precursors. The choice of strategy often depends on the desired stereochemistry (cis vs. trans), availability of starting materials, and scalability. The three most prevalent pathways are summarized below.

Caption: Primary synthetic pathways to the target mono-ester.

II. Strategic Deep Dive: Mechanisms and Methodologies

Route 1: Methanolysis of Cyclobutane-1,2-dicarboxylic Anhydride

This is arguably the most direct and atom-economical approach. It involves the nucleophilic ring-opening of cyclobutane-1,2-dicarboxylic anhydride (also known as 3-oxabicyclo[3.2.0]heptane-2,4-dione) with methanol.[2][3]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. Methanol, the nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. The strained five-membered anhydride ring readily opens to form a tetrahedral intermediate, which then collapses to yield the final mono-ester/mono-acid product. The reaction can be performed under thermal conditions or, more commonly, with base catalysis (e.g., triethylamine) to deprotonate the methanol, increasing its nucleophilicity. The synthesis of the anhydride precursor itself is typically achieved by dehydrating the corresponding diacid or by hydrogenating a commercially available unsaturated precursor.[4]

Caption: Mechanism of anhydride ring-opening with methanol.

Advantages:

-

High Yield & Selectivity: The reaction is typically clean and high-yielding, as there is only one possible product.

-

Directness: A single, straightforward step from a readily accessible precursor.

-

Stereoretentive: The stereochemistry of the anhydride (cis or trans) is retained in the final product.

Route 2: Selective Mono-hydrolysis of Dimethyl Cyclobutane-1,2-dicarboxylate

This strategy begins with the corresponding diester, dimethyl cyclobutane-1,2-dicarboxylate, and employs a controlled saponification to hydrolyze only one of the two ester groups.[5]

Causality and Mechanistic Insight: Achieving high selectivity in mono-hydrolysis is the primary challenge of this route. The reaction involves the addition of a stoichiometric amount (typically 0.95-1.05 equivalents) of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol.[5] The initial hydrolysis forms the sodium or potassium salt of the target mono-ester. This carboxylate is less electrophilic and more sterically hindered than the remaining ester group, which kinetically disfavors a second hydrolysis event. However, if the reaction is allowed to proceed for too long or with excess base, the formation of the diacid byproduct becomes significant. Careful monitoring of the reaction progress (e.g., by TLC or LC-MS) is crucial.

Experimental Protocol: Selective Mono-hydrolysis

-

Dissolution: Dissolve dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq) in methanol (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.[5]

-

Base Addition: Slowly add a solution of sodium hydroxide (1.0 eq) in water dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the disappearance of the starting material.[5]

-

Work-up: Remove the methanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidification & Extraction: Cool the aqueous phase again to 0 °C and carefully acidify with aqueous HCl (e.g., 3 N) to a pH of ~2.

-

Isolation: Extract the acidified aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Advantages:

-

The diester starting material is often readily prepared via methods like [2+2] cycloaddition.[6]

Disadvantages:

-

Selectivity Issues: Risk of forming diacid and recovering unreacted diester, which can complicate purification and lower yields.

-

Requires precise control over stoichiometry and reaction conditions.

Route 3: Synthesis via [2+2] Cycloaddition

For constructing the cyclobutane core with defined stereochemistry, the [2+2] cycloaddition is a powerful tool. A common approach involves the reaction between a fumaric or maleic ester and a ketene acetal, often catalyzed by a Lewis acid.[1][7] This method first produces the cyclobutane-1,2-dicarboxylate diester, which can then be selectively hydrolyzed as described in Route 2.

Causality and Mechanistic Insight: The cycloaddition proceeds in a stereospecific manner. Using a fumaric ester (trans-alkene) as the starting material will predominantly yield the trans-1,2-dicarboxylate product.[1] Conversely, a maleic ester (cis-alkene) will yield the cis-1,2-dicarboxylate.[1] The use of a Lewis acid and a sterically hindered base can improve yields and allow the reaction to proceed at more practical temperatures (up to +20 °C) compared to older methods that required temperatures as low as -75 °C.[1][7]

Advantages:

-

Excellent Stereochemical Control: The geometry of the starting alkene directly translates to the stereochemistry of the cyclobutane ring.

-

Versatility: Allows for the synthesis of both cis and trans isomers by selecting the appropriate starting materials.

Disadvantages:

-

Multi-step Process: This route is indirect, requiring the initial cycloaddition followed by a separate selective hydrolysis step to reach the target molecule.

III. Quantitative Data and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Appearance | Pale yellow solid or oil | [3] |

| Density | 1.308 g/cm³ | [2] |

| Boiling Point | 269.9 °C at 760 mmHg | [2] |

| Flash Point | 111.1 °C | [2] |

| Refractive Index | 1.499 | [2] |

| CAS Number | 904236-21-1 (Mixture of isomers) |

IV. Conclusion

The synthesis of this compound can be effectively achieved through several distinct strategies.

-

For the most direct and high-yielding synthesis, Route 1 (Methanolysis of the Anhydride) is the superior choice, provided the corresponding anhydride is available. Its simplicity and stereoretentive nature make it ideal for both lab-scale and potential scale-up operations.

-

Route 2 (Selective Hydrolysis) offers a viable alternative when starting from the dimethyl ester. However, it demands rigorous control over reaction parameters to achieve acceptable selectivity and yield, making it a more technically challenging procedure.

-

Route 3 ([2+2] Cycloaddition) provides the highest degree of stereochemical control from the outset. While it is a multi-step process, it is the premier strategy for accessing specific diastereomers (cis or trans) of the target molecule, which is often a critical requirement in drug development and chiral synthesis.

The optimal synthetic route will ultimately be dictated by the specific needs of the researcher, balancing factors such as stereochemical requirements, starting material availability, and desired process efficiency.

V. References

-

Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka | Patsnap.

-

US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications.

-

This compound - 904236-21-1. Vulcanchem.

-

Dimethyl cyclobutane-1,2-dicarboxylate. Smolecule.

-

Cyclobutane-1,2-dicarboxylic anhydride. CymitQuimica.

-

Cyclobutane-1,2-dicarboxylic anhydride|4462-96-8. LookChem.

-

904236-21-1 Name: this compound, Mixture of isomers. AHH Chemical.

-

Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 137657. PubChem.

Sources

- 1. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]

- 2. This compound (904236-21-1) for sale [vulcanchem.com]

- 3. Cyclobutane-1,2-dicarboxylic acid anhydride | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1 [smolecule.com]

- 7. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and materials science, the nuanced architecture of small molecules is paramount. Cyclobutane derivatives, with their inherent ring strain and defined stereochemistry, offer a unique scaffold for the design of novel therapeutics and functional materials. This guide focuses on a particularly intriguing building block: 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. The presence of both an ester and a carboxylic acid on this strained four-membered ring gives rise to distinct physicochemical properties that are highly dependent on the cis and trans stereoisomerism.

This document moves beyond a simple recitation of data. It is structured to provide a deep, mechanistic understanding of why these properties manifest as they do. We will explore the synthesis, stereochemistry, and the resulting physicochemical characteristics of both the cis and trans isomers. While direct experimental data for this specific monoester is not extensively available in the public domain, this guide synthesizes information from closely related analogs, theoretical predictions, and established analytical principles to provide a robust and practical resource. Every protocol described herein is designed to be a self-validating system, empowering you, the researcher, to generate reliable data in your own laboratory.

Molecular Structure and Stereoisomerism

This compound possesses the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[1][2] The core of this molecule is a cyclobutane ring, which imparts significant conformational rigidity. The key to understanding its properties lies in the relative orientation of the methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups at the 1 and 2 positions.

-

cis-isomer : Both substituents are on the same face of the cyclobutane ring.

-

trans-isomer : The substituents are on opposite faces of the ring.

This stereochemical difference profoundly influences intermolecular interactions, and thus, the bulk properties of the material.

Sources

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid structure and stereochemistry

An In-Depth Technical Guide to 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid: Structure, Stereochemistry, and Synthesis

Introduction: The Role of Rigid Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the incorporation of rigid molecular scaffolds that limit conformational flexibility, thereby pre-organizing a molecule into a bioactive conformation for optimal target binding.[1][2] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly valuable motif.[1][3] Its unique puckered structure and relative chemical inertness offer a three-dimensional architecture that can be exploited to improve drug-like properties, from increasing metabolic stability to serving as a non-planar bioisostere for aromatic rings.[1][2]

This guide focuses on a versatile cyclobutane-based building block: This compound . As a disubstituted cyclobutane, this molecule presents a fascinating case study in stereochemistry and provides a synthetically tractable handle for elaboration into more complex drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of its structure, stereoisomers, synthetic pathways, and spectroscopic characterization.

PART 1: Structure and Stereochemistry

The molecular structure of this compound (C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ) consists of a cyclobutane ring substituted at adjacent carbons (C1 and C2) with a carboxylic acid group and a methyl ester group, respectively. The stereochemical complexity of this molecule arises from the relative orientation of these two substituents.

Diastereomers: cis and trans Isomers

Two diastereomers of this compound exist: cis and trans.

-

cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 31420-52-7): In this isomer, the carboxylic acid and methoxycarbonyl groups are on the same face of the cyclobutane ring. Due to a plane of symmetry that bisects the C3-C4 bond and passes through the C1-C2 bond, the cis isomer is an achiral meso compound .[4][5]

-

trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 31420-60-7): In this isomer, the two substituent groups are on opposite faces of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, or enantiomers . A 1:1 mixture of these enantiomers is known as a racemic mixture.

The specific enantiomers of the trans isomer are systematically named using the Cahn-Ingold-Prelog (CIP) priority rules:

-

(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

-

(1S,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

It is important to note that the (1S,2R) and (1R,2S) designations would correspond to the cis isomer. For instance, the CAS number 88335-88-0 is assigned to (1S,2R)-2-(Methoxycarbonyl)cyclobutanecarboxylic acid, which represents one of the cis enantiomers if the molecule were chiral, but since it is a meso compound, this designation refers to the single achiral structure.[6]

The relationship between these stereoisomers is critical for their application, as different stereoisomers can exhibit vastly different biological activities.

Caption: Stereochemical relationships of this compound isomers.

PART 2: Synthesis and Purification

The synthesis of this compound typically starts from the corresponding diester, dimethyl cyclobutane-1,2-dicarboxylate. The key step is a selective mono-hydrolysis of one of the two ester groups.

Synthetic Strategy: Selective Mono-hydrolysis

A common and effective method involves the careful, stoichiometric hydrolysis of dimethyl cyclobutane-1,2-dicarboxylate using one equivalent of a base, such as sodium hydroxide, in a solvent like methanol.[7] This reaction can produce a mixture of the desired mono-acid and unreacted diester, which can be separated based on solubility differences during an aqueous workup. The starting diester itself can be synthesized via various cycloaddition reactions.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. lifechemicals.com [lifechemicals.com]

- 4. youtube.com [youtube.com]

- 5. Draw all possible stereoisomers of cyclobutane-1,2-dicarboxylic acid, and.. [askfilo.com]

- 6. 88335-88-0|(1S,2R)-2-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

spectroscopic data for 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ).[1] As a conformationally restricted building block, this molecule and its stereoisomers are of significant interest in medicinal chemistry for the design of novel peptide scaffolds and bioactive molecules.[2] Understanding its structural features through spectroscopic analysis is critical for its application. This document details the expected data and interpretation from Proton and Carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers. The focus of this guide will be on the cis-diastereomer, a common synthetic intermediate.[2]

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a strained cyclobutane ring, a carboxylic acid, and a methyl ester. The puckered four-membered ring imparts significant conformational rigidity, a desirable trait in drug design for controlling the spatial orientation of pharmacophoric groups.[2] The molecule exists as cis and trans diastereomers, which can be synthesized and separated using stereoselective methods, often originating from the methanolysis of 3-oxabicyclo[3.2.0]heptane-2,4-dione.[2] Accurate spectroscopic characterization is paramount to confirm stereochemistry and purity, which are critical for subsequent applications.

This guide establishes a benchmark for the spectroscopic profile of the cis-isomer.

Logical Workflow for Structural Elucidation

The following diagram outlines the synergistic approach to confirming the molecular structure, where data from each technique provides complementary information.

Caption: Workflow for Spectroscopic Structure Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and relative stereochemistry of the molecule.

Experimental Protocol (¹H and ¹³C NMR)

A sample of ~10 mg of the compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm). Spectra would be acquired on a 400 MHz or higher field spectrometer. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed without rapid exchange.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For the cis-isomer, the symmetry is broken, and all cyclobutane protons are chemically non-equivalent.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| Hₐ | ~12.5 | Broad Singlet | 1H | H OOC- | The acidic proton of a carboxylic acid is highly deshielded and often broadened by hydrogen bonding and chemical exchange.[3] |

| H₁ | ~3.65 | Singlet | 3H | -O-CH₃ | Protons of the methyl ester are in a clean singlet environment, shifted downfield by the adjacent oxygen. |

| H₂ | ~3.40 | Multiplet (ddd) | 1H | CH -COOH | This methine proton is alpha to the carboxylic acid carbonyl, causing a significant downfield shift. |

| H₃ | ~3.15 | Multiplet (ddd) | 1H | CH -COOCH₃ | This methine proton is alpha to the ester carbonyl, also shifted downfield. The relative cis orientation influences coupling constants. |

| H₄, H₅ | ~2.40 - 2.10 | Multiplets | 4H | -CH₂ -CH₂ - | The four methylene protons on the cyclobutane ring resonate in this region.[2] Their complex splitting patterns arise from both geminal and vicinal coupling to each other and to the methine protons. |

¹³C NMR Spectroscopy: Analysis and Interpretation

The broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~174.5 | C =O (Carboxylic Acid) | Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[3] |

| ~172.0 | C =O (Ester) | Ester carbonyl carbons are also strongly deshielded, typically appearing slightly upfield of acid carbonyls.[4] |

| ~51.8 | -O-C H₃ | The methyl carbon of the ester is shifted downfield by the attached oxygen. |

| ~45.0 | C H-COOH | The methine carbon alpha to the carboxylic acid. |

| ~43.5 | C H-COOCH₃ | The methine carbon alpha to the ester group. |

| ~25.0 | Ring -C H₂- | Methylene carbons within a strained cyclobutane ring.[5] |

| ~23.5 | Ring -C H₂- | The second, non-equivalent methylene carbon of the ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by features from the carboxylic acid and ester groups.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |

| ~2960 | Medium | C-H Stretch | Alkyl C-H (ring and methyl) |

| ~1735 | Sharp, Strong | C=O Stretch | Ester Carbonyl |

| ~1705 | Sharp, Strong | C=O Stretch | Carboxylic Acid Carbonyl (H-bonded dimer) |

| 1320 - 1210 | Strong | C-O Stretch | Ester and Carboxylic Acid C-O |

The most characteristic feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is indicative of the hydrogen-bonded dimer form of the carboxylic acid.[6] This broad absorption will typically overlap with the sharper C-H stretching bands.[7] The presence of two distinct C=O stretching peaks further confirms the presence of both the ester and acid functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol

The mass spectrum would be acquired using an electrospray ionization (ESI) source in negative ion mode, which is highly effective for carboxylic acids, or via electron ionization (EI) for fragmentation analysis.

Interpretation of Mass Spectrum (Predicted)

-

Molecular Ion: In ESI negative mode, the base peak would be the deprotonated molecule [M-H]⁻ at m/z 157.1. In EI, a weak molecular ion peak [M]⁺• would be expected at m/z 158.1.

-

Key Fragmentation Pathways: The strained cyclobutane ring and two carbonyl groups dictate the fragmentation.

Caption: Predicted Key EI Fragmentation Pathways.

Table 4: Predicted Key Mass Fragments (EI)

| m/z | Proposed Fragment | Identity |

| 158 | [C₇H₁₀O₄]⁺• | Molecular Ion |

| 127 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 99 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy radical (McLafferty rearrangement not favored). |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation fragment, a common loss from cyclobutane derivatives.[8] |

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the critical carboxylic acid and ester functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns related to the strained ring and its substituents. This guide serves as a validated reference for researchers utilizing this versatile chemical building block.

References

-

Chemspace. (n.d.). (1S,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Chemspace. Retrieved from [Link]

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylcyclobutane-1-carboxylic acid. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

DTIC. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester. SpectraBase. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanecarboxylic acid. NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Doc Brown's Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | 904236-21-1 [amp.chemicalbook.com]

- 2. This compound (904236-21-1) for sale [vulcanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. Cyclobutylcarboxylic acid [webbook.nist.gov]

Topic: cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid vs trans isomer: A Stereochemical Exploration of Synthesis, Properties, and Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond a simple comparison of two molecules. We will dissect the fundamental principles of stereochemistry through the lens of cis- and trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Understanding how the three-dimensional arrangement of atoms dictates the synthesis, physicochemical properties, and ultimately, the utility of these isomers is paramount for rational drug design and the development of novel chemical entities. The cyclobutane scaffold, once considered a synthetic curiosity, is now a valuable motif in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability.[1][2] This guide will provide the foundational knowledge and practical protocols necessary to leverage the distinct characteristics of these diastereomers.

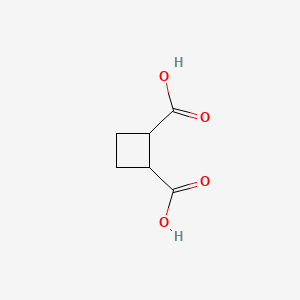

Stereocontrolled Synthesis: Accessing the Isomers

The primary challenge in working with these isomers is not just forming the cyclobutane ring, but controlling the relative orientation of the substituents. The synthetic strategy often begins with the corresponding cyclobutane-1,2-dicarboxylic acid, which can be prepared via [2+2] cycloaddition reactions. Subsequent partial hydrolysis of the dimethyl ester or selective mono-esterification of the diacid yields the target compounds.

The choice of starting alkene geometry for the cycloaddition is critical. For instance, the photodimerization of certain cinnamic acids can yield cyclobutane dicarboxylic acids, where the stereochemistry of the product is dictated by the crystal packing of the reactant.[3][4][5] A more common laboratory-scale approach involves the controlled hydrolysis of a symmetric diester precursor.

The key to separating the half-esters lies in the differential reactivity and solubility imparted by their stereochemistry. The cis isomer, with both functional groups on the same face of the ring, can engage in intramolecular interactions that distinguish it from the trans isomer, where the groups are on opposite faces.

Logical Workflow for Synthesis and Isolation

Caption: Synthetic and separation workflow for the target isomers.

Physicochemical Properties and Analytical Characterization

The spatial arrangement of the carboxylic acid and methoxycarbonyl groups profoundly influences the physical properties of the isomers. The cis isomer can form an intramolecular hydrogen bond between the carboxylic proton and the ester's carbonyl oxygen. This interaction reduces the molecule's ability to participate in intermolecular hydrogen bonding, which typically leads to a lower melting point and different solubility profile compared to the trans isomer.[6] In the trans configuration, the functional groups are too far apart for intramolecular bonding, favoring stronger intermolecular interactions in the solid state.

Table 1: Comparative Physicochemical Properties

| Property | cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | Rationale for Difference |

| Molecular Formula | C₇H₁₀O₄ | C₇H₁₀O₄ | Isomers have the same formula. |

| Molecular Weight | 158.15 g/mol [7] | 158.15 g/mol [7] | Isomers have the same mass. |

| Predicted Polarity | Lower effective dipole | Higher effective dipole | Intramolecular H-bonding in the cis isomer can partially shield the polar groups. |

| Melting Point | Generally lower | Generally higher | trans isomer allows for more efficient crystal packing and stronger intermolecular H-bonding. |

| ¹H NMR (Key Signals) | Distinct signals for C1-H and C2-H, coupling constants (J-values) reflect cis relationship. | Distinct signals for C1-H and C2-H, J-values reflect trans relationship.[8][9] | The dihedral angle between vicinal protons is different, affecting the coupling constant magnitude. |

| ¹³C NMR | 4 signals for ring carbons (due to asymmetry). | 4 signals for ring carbons (due to asymmetry). | Chemical environments are distinct for all four ring carbons in both isomers. |

| IR Spectroscopy | Broader O-H stretch (intramolecular H-bonding), distinct C=O stretches. | Sharper O-H stretch (intermolecular H-bonding), distinct C=O stretches. | The nature of hydrogen bonding (intra- vs. intermolecular) affects the vibrational frequency of the O-H bond. |

Analytical Workflow for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The vicinal coupling constant (³J) between the protons on C1 and C2 is diagnostic; a larger coupling constant is typically observed for the trans isomer due to the near 180° dihedral angle in one of the puckered conformations of the ring.[9]

Caption: Analytical workflow for separating and identifying the isomers.

Differential Reactivity: The Impact of Stereochemistry

The stereochemical arrangement of the functional groups is not just a passive feature; it actively dictates the chemical reactivity of the isomers. A classic example is the formation of a cyclic anhydride. The parent cis-cyclobutane-1,2-dicarboxylic acid, upon heating with a dehydrating agent like acetic anhydride, readily forms cis-cyclobutane-1,2-dicarboxylic anhydride.[10] The corresponding trans diacid cannot undergo this intramolecular cyclization because the carboxylic acid groups are on opposite faces of the ring and cannot reach each other.

While the target molecules are half-esters, this underlying principle of proximity-driven reactivity holds. The cis isomer's carboxylic acid and ester groups are held in close proximity, which can influence reactions involving either group, such as intramolecular catalysis or neighboring group participation. The trans isomer, by contrast, will react in a manner more typical of two independent functional groups.

Caption: Differential reactivity of parent diacids towards anhydride formation.

Applications in Medicinal Chemistry and Drug Development

The cyclobutane ring is a bioisostere for larger rings or unsaturated systems, offering a unique three-dimensional structure that can orient substituents in precise vectors.[1] This conformational restriction is highly desirable in drug design, as it can lock a molecule into its bioactive conformation, increasing potency and reducing off-target effects.

-

cis-Isomer as a Scaffold: The cis isomer can act as a rigid scaffold to present two points of interaction (from the carboxylic acid and the ester, or derivatives thereof) on the same face of a molecule. This is useful for chelating metal ions in metalloenzymes or for mimicking a turn in a peptide backbone.

-

trans-Isomer as a Scaffold: The trans isomer provides a linear, rigid linker that projects functional groups in opposite directions. This can be used to span a binding pocket or to connect two different pharmacophores with a defined distance and orientation.[11]

The carboxylic acid moiety itself is a common feature in many drugs, but it can also present challenges with metabolic stability or membrane permeability.[12] These cyclobutane half-esters serve as valuable building blocks for creating analogues where the properties are fine-tuned by the rigid, sp³-rich core.[13]

Experimental Protocols

Protocol 1: Controlled Mono-hydrolysis of Dimethyl cis-cyclobutane-1,2-dicarboxylate

-

Rationale: This protocol leverages the stoichiometric control of a nucleophile (hydroxide) to selectively hydrolyze one of the two equivalent ester groups in the starting diester. The reaction is quenched before significant di-hydrolysis occurs.

-

Dissolve dimethyl cis-cyclobutane-1,2-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (1.0 eq) in water dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC or LC-MS.

-

Remove the methanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove unreacted starting material.

-

Acidify the aqueous phase to pH ~2 with cold 3 N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Separation of cis and trans Isomers by Column Chromatography

-

Rationale: The difference in polarity and steric hindrance between the cis and trans isomers allows for their separation using silica gel chromatography. The more polar isomer will generally have a lower Rf value.

-

Prepare a slurry of silica gel in the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to keep the carboxylic acid protonated).

-

Load the crude isomeric mixture onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure isomers.

-

Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

References

-

Chemsrc. (2024). cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Yuan, Z., et al. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid. Retrieved from [Link]

-

Wasa, M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2156-2165. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Sáez, J., et al. (2004). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 15(1), 199-206. Retrieved from [Link]

-

ResearchGate. (n.d.). Ball and stick diagrams of cis (left) and trans (right) cyclobutane-1,2, dicarboxylic acid. Retrieved from [Link]

-

Raza, G. H., et al. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-Cyclobutane-1,2-dicarboxylic-anhydride;cis-3-oxabicyclo-[3.2.0]-heptane-2,4-dione. Retrieved from [Link]

-

ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

Journal of Chemical Education. (1973). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, min 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylcyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid | Request PDF. Retrieved from [Link]

-

Wouters, R., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 1-1. Retrieved from [Link]

-

Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

-

Mykhailiuk, P. K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2145-2150. Retrieved from [Link]

-

Stenutz. (n.d.). trans-1,2-cyclobutanedicarboxylic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (1951). Cyclobutane Derivatives. I.1 The Degradation of cis- and trans-1,2-Cyclobutane-dicarboxylic Acids to the Corresponding Diamines. Retrieved from [Link]

-

Nature. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

-

National Taiwan University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

- Google Patents. (n.d.). Process for separating cis and trans isomers of cyclopropane carboxylic acids.

-

PubMed Central. (2022). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Retrieved from [Link]

-

PubMed. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

Jetir.org. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

- Google Patents. (n.d.). Separation and purification of cis and trans isomers.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 13. chemrxiv.org [chemrxiv.org]

Navigating the Stability Landscape of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

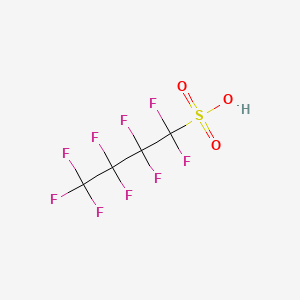

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a key building block in modern medicinal chemistry. By synthesizing data from established chemical principles and regulatory guidelines, this document offers a framework for understanding the molecule's intrinsic stability, potential degradation pathways, and the analytical methodologies required for its robust characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and quality of this critical intermediate throughout the drug development lifecycle.

Introduction: The Role and Physicochemical Properties of this compound

This compound is a bifunctional molecule that has garnered significant interest in the pharmaceutical industry. Its rigid cyclobutane scaffold offers a unique three-dimensional geometry that can impart favorable pharmacological properties to drug candidates. The presence of both a carboxylic acid and a methyl ester group provides versatile handles for synthetic elaboration, making it a valuable precursor for a wide range of complex molecules.

A foundational understanding of its physicochemical properties is paramount for any stability assessment.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 269.9 ± 33.0 °C (Predicted) | [2] |

| Density | 1.308 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.35 ± 0.40 (Predicted) | [2] |

The inherent strain of the cyclobutane ring, while contributing to its unique conformational properties, also raises questions regarding its chemical stability. This guide will delve into these aspects, providing a scientifically grounded approach to its handling and storage.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by the interplay of its three key structural features: the cyclobutane ring, the carboxylic acid moiety, and the methyl ester group. While the cyclobutane ring itself is relatively stable under normal conditions, the functional groups are susceptible to degradation under specific environmental stressors.

Hydrolysis: The Primary Degradation Concern

The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester to yield cyclobutane-1,2-dicarboxylic acid. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

The rate of hydrolysis is highly dependent on pH and temperature. It is anticipated that the rate of hydrolysis will be significantly slower at neutral pH and lower temperatures.

Decarboxylation: A Secondary Pathway Under Thermal Stress

Cyclobutanecarboxylic acids can undergo thermal decarboxylation, although this typically requires elevated temperatures.[3] The reaction proceeds through a cyclic transition state, leading to the formation of cyclobutene and carbon dioxide. For this compound, this would be a more extreme degradation pathway, likely occurring at temperatures exceeding its boiling point.

Ring Opening: A Less Common Degradation Route

While the cyclobutane ring is generally stable, extreme conditions such as high heat or the presence of certain catalysts could potentially lead to ring-opening reactions. However, under typical storage and handling conditions, this is considered a low-probability degradation pathway.

A visual representation of the primary degradation pathways is provided below:

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage and handling protocols. These recommendations are designed to mitigate the risks of chemical degradation and contamination.

Storage Conditions

Based on available safety data sheets and general chemical principles, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential hydrolytic and other degradation reactions.[2] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, thereby slowing hydrolysis and oxidative degradation. |

| Light | Store in the dark (amber vials) | Protects the compound from potential photolytic degradation. |

| Container | Tightly sealed, non-reactive containers (e.g., glass) | Prevents contamination and interaction with container materials.[3] |

| Humidity | Store in a dry environment | Minimizes exposure to moisture, which is a key reactant in the primary degradation pathway.[4] |

Handling Procedures

Proper handling techniques are essential to prevent contamination and ensure the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can accelerate degradation.[5]

-

Dispensing: When dispensing, use clean and dry equipment. Minimize the time the container is open to the atmosphere.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

Stability Testing: A Framework for Assessment

A robust stability testing program is essential to establish the re-test period or shelf life of this compound. This program should be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][6][7]

Forced Degradation Studies

Forced degradation (or stress testing) is a critical first step to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies help in the development of a stability-indicating analytical method.

Protocol for a Forced Degradation Study:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid material at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9]

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method (see Section 5).

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

Following the forced degradation studies, long-term and accelerated stability studies should be conducted on at least one batch of the material.

-

Long-Term Stability: 2-8 °C for a minimum of 12 months.

-

Accelerated Stability: 25 °C / 60% RH for a minimum of 6 months.

Samples should be pulled at appropriate time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, and degradation products.[7]

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[3][10][11]

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities.[12][13]

Recommended Starting HPLC Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method development will involve optimizing the gradient, mobile phase pH, and column temperature to achieve adequate resolution between all peaks. The stressed samples from the forced degradation study are invaluable for this purpose.

Characterization of Degradation Products

Once degradation products are detected, it is important to identify and characterize them.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of degradation products.[5][14][15] By comparing the mass of the degradation product to the parent compound and considering the reaction conditions, a likely structure can be proposed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[16][17][18] ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms in the molecule.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for use in drug development. This technical guide has provided a comprehensive framework for understanding its intrinsic stability, potential degradation pathways, and the necessary storage and handling procedures. The primary degradation route is hydrolysis of the methyl ester, which can be effectively mitigated by storing the compound under refrigerated, dry, and inert conditions.

A systematic approach to stability testing, including forced degradation and long-term studies, coupled with the development of a validated stability-indicating HPLC method, is essential for establishing a reliable re-test period. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this valuable building block, thereby contributing to the successful advancement of new therapeutic agents.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. Semantic Scholar. Available from: [Link]

-

Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. Available from: [Link]

-

Cyclobutanecarboxylic acid. Wikipedia. Available from: [Link]

-

Optimal Humidity Levels and the Importance of Maintaining Them in Pharmaceutical Drug Manufacturing. Top Product Innovations. Available from: [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available from: [Link]

-

Q1A(R2) Guideline. ICH. Available from: [Link]

-

LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Taylor & Francis Online. Available from: [Link]

-

LC-MS/MS characterization of forced degradation products of zofenopril. PubMed. Available from: [Link]

-

Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

2-(Methoxycarbonyl)cyclobutanecarboxylic acid. PubChem. Available from: [Link]

-

ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. Available from: [Link]

-

NMR spectroscopy to enhance biologic drug delivery and stability. European Pharmaceutical Review. Available from: [Link]

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available from: [Link]

-

The Effects of Humidity on Pharmaceuticals. MadgeTech. Available from: [Link]

-

Effect of Humidity Level on Tablet Stability. Pharmaguideline. Available from: [Link]

-

Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available from: [Link]

-

Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. ACS Publications. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Carboxylic acid. Britannica. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

-

LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. Available from: [Link]

-

Applications of NMR in Pharmaceutical Analysis. Moravek. Available from: [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]

Sources

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. pharmadekho.com [pharmadekho.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. topproductinnovations.com [topproductinnovations.com]

- 5. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. ijtrd.com [ijtrd.com]

- 13. ijpsr.com [ijpsr.com]

- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. moravek.com [moravek.com]

An In-Depth Technical Guide to 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful and strategic scaffold in modern medicinal chemistry.[1][2] Its unique stereochemical and conformational properties offer distinct advantages in drug design, including enhanced metabolic stability, improved potency, and refined selectivity.[3] This guide provides a comprehensive technical overview of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a versatile building block, and its derivatives. We will explore its synthesis, delve into its physicochemical characteristics, and illuminate its application in the development of sophisticated therapeutic agents, from constrained peptides to targeted small-molecule inhibitors. This document serves as a foundational resource for researchers aiming to leverage the unique potential of the cyclobutane scaffold in their drug discovery programs.

The Cyclobutane Scaffold: A Strategic Asset in Medicinal Chemistry

The Rationale for Four-Membered Rings

Unlike the more common five- and six-membered rings, the cyclobutane core possesses a unique combination of properties stemming from its inherent ring strain (approximately 27 kcal/mol).[4] This strain results in a non-planar, "puckered" conformation, longer C-C bond lengths, and increased s-character in its bonds.[1][2] While strained, the cyclobutane ring is significantly more chemically inert than its three-membered cyclopropane counterpart, making it a robust scaffold for drug candidates.[1]

Key Advantages in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can confer several benefits:

-

Conformational Restriction: The rigid, puckered structure limits the number of accessible conformations, which can "lock" a molecule into its most bioactive shape, thereby enhancing potency and selectivity for its biological target.[1][2][5]

-

Metabolic Stability: The cyclobutane scaffold can replace metabolically vulnerable groups, such as gem-dimethyl groups or longer alkyl chains, to block sites of oxidative metabolism and improve a compound's pharmacokinetic profile.[1]

-

Bioisosterism: Cyclobutanes serve as effective bioisosteres for other chemical groups. They can replace double bonds to prevent cis/trans isomerization, substitute larger cyclic systems to reduce molecular weight, or act as non-planar aryl isosteres to improve solubility and escape flatland.[1][2]

-

Vectorial Orientation: The defined three-dimensional geometry of the cyclobutane ring allows for precise spatial orientation of key pharmacophoric groups, optimizing interactions within a target's binding pocket.[1] This has been successfully applied in marketed drugs like the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir.[5][6]

The Core Molecule: this compound

This molecule, existing primarily as the cis-diastereomer, represents a foundational building block for creating more complex, functionally diverse derivatives. Its two distinct carboxylic acid functionalities—one free and one protected as a methyl ester—allow for orthogonal chemical modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄ | [4][7] |

| Molecular Weight | 158.15 g/mol | [4][7] |

| CAS Numbers | 904236-21-1, 31420-52-7 | [4][7] |

| Boiling Point | 269.9 °C (Predicted) | |

| Density | 1.308 g/cm³ (Predicted) | [8] |

| Appearance | Light yellow liquid | [8] |

Synthesis of the Core Scaffold and Key Derivatives

Access to enantiomerically pure and stereochemically defined cyclobutane building blocks is paramount for their application in drug discovery.

Protocol: Synthesis of cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

A practical and efficient synthesis involves the base-mediated methanolysis of a bicyclic anhydride precursor.[4] The causality behind this choice lies in the high reactivity of the anhydride, which readily undergoes nucleophilic attack by methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxabicyclo[3.2.0]heptane-2,4-dione (1.0 eq) in anhydrous methanol (MeOH).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (Et₃N) (1.1 eq) dropwise to the solution. The triethylamine acts as a base to facilitate the reaction and neutralize the resulting carboxylic acid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Acidification & Extraction: Dissolve the residue in water and acidify to pH 2-3 with 1M HCl. This step protonates the carboxylate salt. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by column chromatography if necessary.

Caption: Workflow for the synthesis of the core molecule.

General Strategy: [2+2] Cycloadditions for Dicarboxylic Esters

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[9] For producing derivatives like cyclobutane-1,2-dicarboxylic esters, a powerful method involves the reaction of fumaric or maleic esters with ketene acetals.[10][11]

The choice of a Lewis acid is critical; it activates the fumaric/maleic ester towards cycloaddition. The addition of a sterically hindered base has been shown to surprisingly improve yields and allow the reaction to proceed at higher, more industrially viable temperatures (e.g., -40 °C instead of -75 °C).[11][12] This process can be highly stereoselective; for instance, using fumaric esters typically yields the trans configured product.[10][12]

Caption: General schematic of a [2+2] cycloaddition reaction.

Physicochemical and Spectroscopic Characterization

Structural Analysis

X-ray crystallography of cyclobutane derivatives reveals the characteristic puckered ring structure.[4] This deviation from planarity is crucial as it creates well-defined axial and equatorial positions for substituents, which is a key factor in dictating how the molecule interacts with its biological target.

Spectroscopic Signature

The identity and purity of this compound and its analogs are confirmed using standard spectroscopic techniques. The expected data provides a reliable fingerprint for the molecule.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Carboxylic Acid (COOH) | 10 - 12 ppm (broad singlet) | Deshielded proton due to the electronegative oxygen atoms; often exchanges with D₂O.[13] |

| Methoxy (OCH₃) | ~3.7 ppm (singlet) | Protons on a methyl group attached to an ester oxygen. | |

| Cyclobutane (CH, CH₂) | 2.1 - 2.5 ppm (multiplets) | Aliphatic protons on the strained four-membered ring.[4] | |

| ¹³C NMR | Carboxylic Carbon (COOH) | 160 - 185 ppm | Characteristic shift for a carboxyl carbon; often a weak signal.[13] |

| Ester Carbonyl (COOCH₃) | ~170 ppm | Similar to the carboxylic carbon. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3500 cm⁻¹ (very broad) | The broadness is due to strong hydrogen bonding between acid molecules.[13] |

| C=O Stretch (Acid & Ester) | ~1700 cm⁻¹ (strong, sharp) | Carbonyl stretch, which may appear as a single broad peak or two distinct peaks. |

Applications and Structure-Activity Relationships (SAR)

The true value of this compound is realized when it is used as a starting point to build novel, biologically active molecules.

Constrained Amino Acids for Peptide Scaffolds

One of the most powerful applications is in the synthesis of constrained amino acids, such as 2-aminocyclobutane-1-carboxylic acid.[4] When these non-natural amino acids are incorporated into peptides, the cyclobutane ring's rigidity forces the peptide backbone into specific secondary structures, like a 12-helix.[4] This strategy is used to create "β-peptides" with enhanced stability against proteolytic degradation, a major hurdle in peptide drug development.[4][14]

Case Study: Cyclobutane-Based Integrin αvβ3 Antagonists

Integrins are cell surface receptors involved in cell adhesion and signaling, and they are validated targets in cancer therapy.[15] Small molecules that mimic the natural Arg-Gly-Asp (RGD) integrin binding motif are of high interest. The cyclobutane core has been successfully used as a central scaffold for novel RGD mimetics.[15]

In this context, the cyclobutane ring serves two purposes:

-

It provides a metabolically stable and rigid core.[15]

-

It precisely orients the "Arg" and "Asp" mimetic sidechains to maximize binding affinity to the integrin.[15]

Structure-activity relationship studies have shown that modifications to the sidechains attached to the cyclobutane core can dramatically impact potency. For example, converting a terminal tert-butyl ester (a prodrug form) to a free carboxylic acid is generally considered essential for integrin binding, though some ester and succinimide analogs have shown surprising activity, possibly due to in-assay hydrolysis.[15]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (904236-21-1) for sale [vulcanchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 7. 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 904236-21-1 [amp.chemicalbook.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]

- 11. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]

- 12. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]

- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Substituted Cyclobutanes: A Technical Guide for Drug Development Professionals

<

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional structure offer medicinal chemists a scaffold to enforce specific pharmacophoric arrangements, enhance metabolic stability, and explore novel chemical space.[1][2] This guide provides an in-depth exploration of the conformational analysis of substituted cyclobutanes. We will dissect the fundamental principles governing the puckered nature of the cyclobutane ring, the energetic barriers to planarity, and the profound influence of substituents on conformational preference. This understanding is paramount for researchers, scientists, and drug development professionals aiming to rationally design and synthesize novel therapeutics with optimized pharmacological profiles.

The Non-planar Nature of Cyclobutane: A Balancing Act of Strain

A planar cyclobutane would necessitate internal bond angles of 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms, leading to substantial angle strain.[3][4] Furthermore, a planar conformation would force all adjacent carbon-hydrogen bonds into an eclipsed arrangement, introducing considerable torsional strain.[3][5][6][7] To alleviate this combined strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[5][6][8][9] This puckering reduces torsional strain by staggering the C-H bonds, albeit at the cost of a slight increase in angle strain as the C-C-C bond angles decrease to approximately 88°.[5][6][10][11] The overall ring strain in cyclobutane is approximately 110 kJ/mol (26.4 kcal/mol).[5][7][10]

The puckered conformation is characterized by a dihedral angle of about 25-35 degrees.[6][12] The molecule rapidly interconverts between two equivalent puckered conformations through a planar transition state, with a relatively low energy barrier of about 1.45 kcal/mol. This dynamic process is often referred to as ring-flipping or ring inversion.

Caption: Interconversion of puckered cyclobutane conformations via a planar transition state.

Influence of Substituents on Conformational Equilibrium

The introduction of substituents onto the cyclobutane ring disrupts the energetic equivalence of the two puckered conformations, leading to a conformational preference. The positions on the puckered ring can be classified as either axial or equatorial, analogous to cyclohexane, although the distinction is less pronounced.

-

Axial (a): Bonds that are approximately perpendicular to the mean plane of the ring.

-

Equatorial (e): Bonds that are approximately in the mean plane of the ring.

Monosubstituted Cyclobutanes

In monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial conformation is favored to minimize steric interactions. The energetic preference for the equatorial position, often quantified as the A-value (ΔG° = -RTlnKeq), is typically smaller than in cyclohexanes due to the less defined axial and equatorial positions. For example, the energy difference between the axial and equatorial conformers of various monosubstituted cyclobutanes has been determined experimentally and computationally.[13]

| Substituent | ΔG° (ax-eq) (kcal/mol) |

| -OH | 1.1 |

| -CH₂OH | 0.2 |

Data sourced from a study on the conformational equilibrium of monosubstituted cyclobutanes.[13]

Disubstituted Cyclobutanes